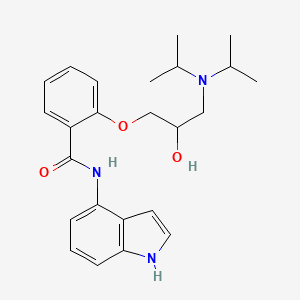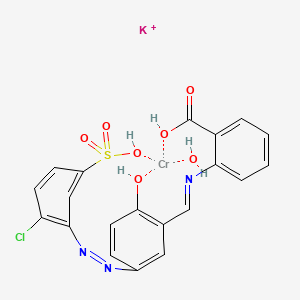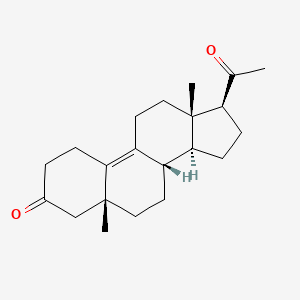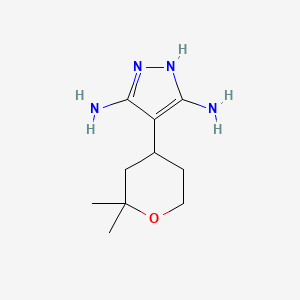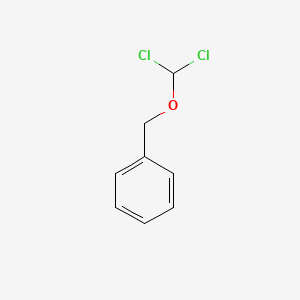
((Dichloromethoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethoxymethylbenzene, also known by its chemical formula C8H8Cl2O, is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloromethoxymethylbenzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of benzene derivatives using reagents such as dimethoxymethane and chlorosulfonic acid in the presence of a catalyst like zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C). This reaction typically yields benzyl chloride derivatives .
Industrial Production Methods
In industrial settings, the production of dichloromethoxymethylbenzene may involve large-scale chloromethylation processes using similar reagents and conditions. The scalability of these methods allows for the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dichloromethoxymethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert dichloromethoxymethylbenzene into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.
Aplicaciones Científicas De Investigación
Dichloromethoxymethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: Dichloromethoxymethylbenzene is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of dichloromethoxymethylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor to more active molecules that exert their effects through specific biochemical pathways. For example, its derivatives may interact with enzymes or receptors, leading to various biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethylbenzene: Similar in structure but lacks the methoxy group.
Methoxymethylbenzene: Contains a methoxy group but lacks the chlorine atoms.
Chloromethoxymethylbenzene: Contains one chlorine atom and a methoxy group.
Uniqueness
Dichloromethoxymethylbenzene is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
99848-63-2 |
|---|---|
Fórmula molecular |
C8H8Cl2O |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
dichloromethoxymethylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
JWVSYGMUGPYQLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


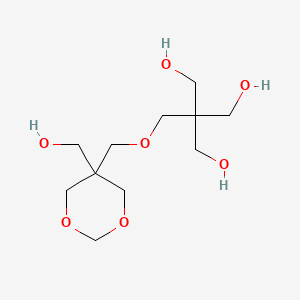
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
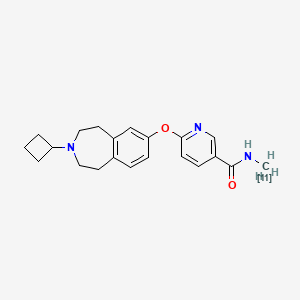
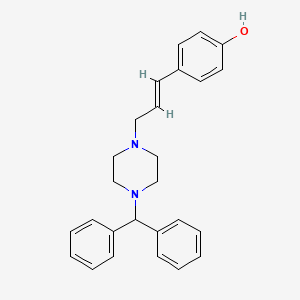


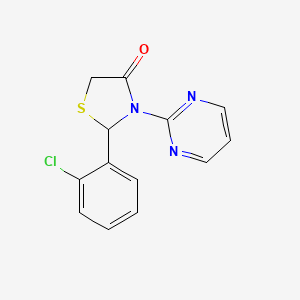
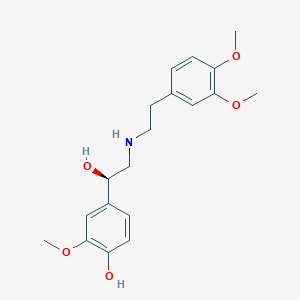
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
